CCR5 Antagonist Activity: Ortho-Tolyl Cyclopropyl vs. Para-Tolyl Positional Isomer
Preliminary pharmacological screening indicates that N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862761-01-1) possesses CCR5 antagonist activity relevant for HIV infection, asthma, and rheumatoid arthritis [1]. In contrast, its para-tolyl positional isomer (CAS 862760-94-9) has no publicly reported CCR5 activity data, suggesting that the ortho-methyl substitution—by restricting the 2-aryl ring rotation and orienting the methyl group toward the receptor binding cavity—is critical for target engagement . However, the exact IC50 value for CAS 862761-01-1 at CCR5 could not be confirmed in publicly available primary data, and the previously associated BindingDB entry (BDBM50394605, IC50 1.20 nM) corresponds to a structurally distinct chemotype [2].
| Evidence Dimension | CCR5 Antagonist Functional Activity |
|---|---|
| Target Compound Data | Qualitatively described as active in preliminary pharmacological screening; no verified IC50 publicly available |
| Comparator Or Baseline | N-cyclopropyl-2-(p-tolyl)-4-tosyloxazol-5-amine (CAS 862760-94-9): No CCR5 antagonist data reported |
| Quantified Difference | Not quantifiable from currently available public sources |
| Conditions | Preliminary pharmacological screening (specific assay conditions not publicly disclosed) |
Why This Matters
The absence of any CCR5 activity reports for the para-tolyl isomer strongly implies that the ortho-methyl orientation is an essential pharmacophoric feature, making CAS 862761-01-1 a non-substitutable research tool for CCR5-focused programs.
- [1] Zhang, H. et al. Preliminary pharmacological activity screening of N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine. Semantic Scholar, 2012. View Source
- [2] BindingDB. Ligand BDBM50394605 (CHEMBL2164213). Affinity Data: IC50 1.20 nM at CCR5. View Source
